

Dihydrotrichotetronine: Application Notes and Synthesis Protocol for Laboratory Use

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Compound of Interest

Compound Name: Dihydrotrichotetronine

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Abstract

Dihydrotrichotetronine is a member of the sorbicillinoid family, a class of structurally diverse and biologically active secondary metabolites produced by various fungi. Isolated from the deep-sea sediment-derived fungus *Penicillium* sp. SCSIO06871, **dihydrotrichotetronine** and its analogs have demonstrated a range of biological activities, including enzyme inhibition. This document provides a comprehensive overview of **dihydrotrichotetronine**, including its known biological activities and a proposed laboratory synthesis protocol. As no total synthesis has been published to date, the presented protocol is a plausible route based on the successful synthesis of structurally related sorbicillinoid dimers.

Introduction to Dihydrotrichotetronine

Dihydrotrichotetronine is a dimeric sorbicillinoid, a class of mycotoxins characterized by a hexaketide core with a sorbyl side chain. These natural products are of significant interest to the scientific community due to their complex molecular architectures and their potential as scaffolds for drug development. The sorbicillinoid family, which includes monomeric, dimeric, trimeric, and hybrid structures, is known for a variety of bioactivities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.

The biosynthesis of dimeric sorbicillinoids is thought to proceed through the dimerization of monomeric precursors, such as sorbicillinol, via processes like Diels-Alder or Michael addition

reactions. This natural synthetic strategy provides inspiration for laboratory total synthesis.

Biological Activity and Toxicity

While specific toxicological data for **dihydrotrichotetronine**, such as an LD50 value, are not currently available in the public domain, the broader class of sorbicillinoids has been evaluated for various biological effects. The initial studies on compounds isolated alongside **dihydrotrichotetronine** have focused on antibacterial, antifungal, and enzyme-inhibitory activities[1].

Safety Precaution: **Dihydrotrichotetronine** is a mycotoxin. As with any compound of this class with unknown toxicological properties, it should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Summary of Biological Activities of Related Sorbicillinoids

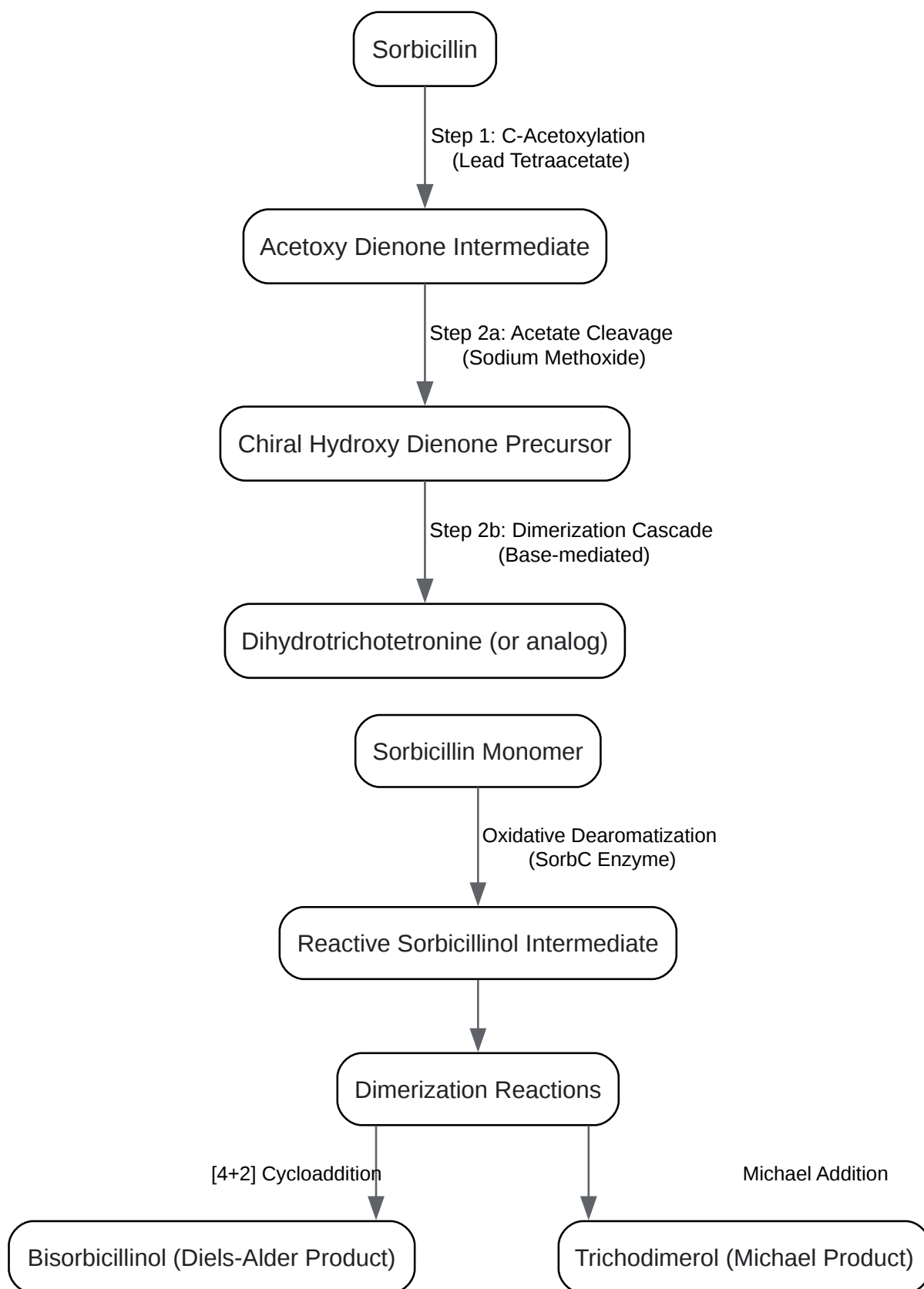
Compound/Class	Biological Activity	IC50/EC50 Value	Reference
Sorbicillinoid Mix (comp. 4, 12, 18, 22, 23 from <i>Penicillium</i> sp. SCSIO06871)	α -Glucosidase Inhibition	115.8 to 208.5 μ M	[1]
Sorbicillinoid (comp. 6 from <i>Penicillium</i> sp. SCSIO06871)	α -Glucosidase Inhibition	36.0 μ M	[1]
Acresorbicillinol C	DPPH Radical Scavenging	11.53 \pm 1.53 μ M	[2]
Acresorbicillinols B & C	Antibacterial (<i>S. aureus</i>)	86.93 \pm 1.72 μ M	[2]
Acresorbicillinols B & C	Antifungal (<i>C. neoformans</i>)	69.06 \pm 10.50 μ M	[2]
Trichodimerol	TNF- α Production Inhibition	Not specified	N/A

Proposed Synthesis Protocol for Dihydrotrichotetronine

The following is a proposed synthetic route for **dihydrotrichotetronine**, based on the successful biomimetic total synthesis of the structurally analogous sorbicillinoid, trichodimerol. The key strategy involves the preparation of a chiral hydroxy dienone precursor from sorbicillin, followed by a base-mediated dimerization cascade.

Overall Synthetic Scheme

The proposed two-step synthesis transforms commercially available sorbicillin into a chiral hydroxy dienone, which then undergoes a remarkable dimerization to form the core structure of a trichodimerol-like compound.



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References

- 1. Structurally various sorbicillinoids from the deep-sea sediment derived fungus *Penicillium* sp. SCSIO06871 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorbicillinoid Derivatives with the Radical Scavenging Activities from the Marine-Derived Fungus *Acremonium chrysogenum* C10 - PMC [pmc.ncbi.nlm.nih.gov]
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